molecular formula C14H16BrNO3S B2570745 5-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)furan-2-carboxamide CAS No. 2034480-62-9

5-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)furan-2-carboxamide

Cat. No.: B2570745
CAS No.: 2034480-62-9
M. Wt: 358.25
InChI Key: QMVIYDLCDFMUCO-UHFFFAOYSA-N
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Description

5-Bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)furan-2-carboxamide (CAS 2034480-62-9) is a synthetic small molecule with a molecular weight of 358.25 g/mol and the molecular formula C₁₄H₁₆BrNO₃S . This compound features a distinct hybrid structure incorporating both furan and thiophene heterocycles, a class of molecules that has demonstrated significant potential in early-stage antiviral research. Compounds with this specific pharmacophore are of high interest in medicinal chemistry for the development of novel antiviral therapeutics . Scientific literature indicates that structurally related thiophene-furan hybrids have been identified as promising hits in phenotypic screenings against viral targets. These compounds are investigated for their potential mechanism of action as viral entry inhibitors, which involves disrupting the interaction between viral glycoproteins and host cell receptors to prevent initial infection . The presence of the bromo-furan moiety in this molecule is a common feature in many bioactive compounds and can be crucial for optimizing biological potency and drug-like properties during lead compound optimization . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

5-bromo-N-(5-hydroxy-3-thiophen-2-ylpentyl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO3S/c15-13-4-3-11(19-13)14(18)16-7-5-10(6-8-17)12-2-1-9-20-12/h1-4,9-10,17H,5-8H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMVIYDLCDFMUCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CCNC(=O)C2=CC=C(O2)Br)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)furan-2-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Formation of a carbonyl derivative

    Reduction: Formation of an amine derivative

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of 5-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)furan-2-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine atom and the thiophene ring can influence its binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table compares 5-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)furan-2-carboxamide with structurally related bromofuran carboxamides:

Compound Name R-Group (Amide Nitrogen Substituent) Molecular Formula Key Properties/Activities Reference
5-Bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)furan-2-carboxamide (Target) 5-hydroxy-3-(thiophen-2-yl)pentyl C₁₅H₁₇BrN₂O₃S Not reported -
5-Bromo-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)furan-2-carboxamide 3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl C₁₆H₁₆BrN₂O₂S Potential kinase inhibitor scaffold
5-Bromo-N-(3-chloro-4-morpholin-4-ylphenyl)furan-2-carboxamide 3-chloro-4-morpholin-4-ylphenyl C₁₅H₁₄BrClN₂O₃ Enhanced solubility due to morpholine
5-Bromo-N-(4-methyl-1,3-thiazol-2-yl)furan-2-carboxamide 4-methyl-1,3-thiazol-2-yl C₉H₇BrN₂O₂S Antibacterial activity (inferred)
5-Nitro-N-(thiophen-2-yl)furan-2-carboxamide Thiophen-2-yl C₉H₆N₂O₄S Trypanocidal activity (IC₅₀ = 0.8 μM)
Key Observations:

Substituent Diversity: The amide nitrogen substituent varies widely, influencing physicochemical properties and bioactivity. The thiophen-2-yl group (common in and the target compound) is associated with π-π stacking interactions in biological systems.

Biological Activity: Nitro-substituted analogues (e.g., 5-nitro-N-(thiophen-2-yl)furan-2-carboxamide) exhibit potent trypanocidal activity, suggesting brominated derivatives may share similar parasiticidal mechanisms . Bromine’s electronegativity may enhance binding to electron-rich enzyme pockets, as seen in kinase inhibitors .

Synthetic Yields: Yields for bromofuran carboxamides range from 15% (e.g., N-(3-bromopropyl)-4-(thiophen-2-yl)benzamide ) to 90% (5-bromo-3-methyl-2(5H)-furanone ), reflecting challenges in coupling sterically hindered amines.

Spectroscopic and Analytical Data

  • NMR Spectroscopy :

    • 5-Bromo-N-(4-formylphenyl)furan-2-carboxamide : δ 10.62 (s, 1H, NH), 7.55 (d, J = 4 Hz, 1H, furan-H), 7.15 (d, J = 3.6 Hz, 1H, furan-H) .
    • N-(3-(Thiophen-2-yl)prop-2-yn-1-yl)furan-2-carboxamide : δ 7.45 (thiophene-H), 6.75 (furan-H) .
    • The target compound’s hydroxy-pentyl-thiophene chain would likely show δ 1.50–2.20 (pentyl CH₂) and δ 4.50 (OH) in ¹H NMR.
  • Mass Spectrometry :

    • Exact mass data for bromofuran derivatives (e.g., [M+H]⁺ = 357.2 for C₁₅H₁₄BrClN₂O₃ ) confirm molecular integrity.

Biological Activity

5-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)furan-2-carboxamide, commonly referred to as BR, is a synthetic compound that has garnered attention for its potential biological activities. It belongs to the class of amides and was first synthesized in 2009. This compound is designed to interact with G-quadruplex structures in DNA, which play critical roles in various biological processes, including gene regulation and cancer progression.

  • Molecular Formula : C14H16BrNO3S
  • Molecular Weight : 358.25 g/mol
  • Solubility : Not extensively documented, but it is noted to be soluble in many organic solvents.
  • Physical State : Off-white solid with a melting point of 176-178°C.

The biological activity of BR is primarily attributed to its ability to bind to specific proteins and nucleic acids. The presence of the bromine atom and the thiophene ring enhances its binding affinity and specificity, potentially modulating the activity of enzymes or receptors involved in cellular processes.

Anticancer Activity

Recent studies have demonstrated that BR exhibits selective cytotoxicity against various cancer cell lines. For instance, in vitro tests indicated that BR significantly inhibited the proliferation of human lung (A549) and cervical (HeLa) cancer cells. The compound's IC50 values were comparable to those of established chemotherapeutics like doxorubicin, suggesting its potential as an anticancer agent.

Cancer Cell LineIC50 (µg/mL)Reference DrugReference Drug IC50 (µg/mL)
A54927.7Doxorubicin28.3
HepG226.6Doxorubicin21.6

Antimicrobial Activity

BR has also shown promising antimicrobial properties. In vitro evaluations against various pathogens revealed significant antibacterial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values indicate that BR could be effective in combating infections caused by resistant strains.

PathogenMIC (µg/mL)
Staphylococcus aureus15.625
Enterococcus faecalis62.5

Antibiofilm Activity

BR's ability to inhibit biofilm formation was assessed, revealing a notable reduction in biofilm biomass compared to control treatments. This property is particularly relevant for treating chronic infections where biofilms are a significant barrier to effective therapy.

Case Studies

  • Anticancer Efficacy : A study evaluated the effects of BR on A549 and HeLa cells, demonstrating a significant reduction in cell viability and induction of apoptosis through increased DNA damage markers.
  • Antimicrobial Resistance : In a comparative study, BR was tested alongside traditional antibiotics, showing synergistic effects that lowered the MICs of these antibiotics against resistant bacterial strains.

Toxicity and Safety

Preliminary toxicity assessments indicate that BR has low hemolytic activity and does not exhibit significant cytotoxicity at therapeutic concentrations. Further studies are required to fully elucidate its safety profile.

Current Research Status

Ongoing research focuses on optimizing the synthesis of BR analogs with improved solubility and bioavailability. Investigations into its pharmacokinetics and potential combination therapies with other anticancer agents are also underway.

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